
Revaprazan-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Revaprazan Hydrochloride, also known as YH1885, is a drug that reduces gastric acid secretion and is used for the treatment of gastritis and acid-related disease . It acts as an acid pump antagonist (potassium-competitive acid blocker) that reversibly inhibits H+, K±ATPase by binding to the K±binding site of the pump, thereby causing fewer side effects .
Synthesis Analysis
The synthesis of Revaprazan involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with a compound wherein R is a good leaving group selected from F, Cl, Br, I, (1), (2), (3) in the presence of a phase transfer catalyst and solvent to give revaprazan. This is then followed by treatment with hydrochloric acid .
Molecular Structure Analysis
The molecular weight of Revaprazan Hydrochloride is 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .
Chemical Reactions Analysis
To enhance the oral bioavailability of Revaprazan, a novel solid, supersaturable micelle (SSuM) was developed. Surfactants and solid carriers were screened based on a solubility and a flowability test, respectively. Supersaturating agents, including Poloxamer 407 (P407), were screened .
Physical And Chemical Properties Analysis
Revaprazan Hydrochloride has a molecular weight of 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .
Safety And Hazards
Direcciones Futuras
There are ongoing studies to determine whether Revaprazan may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency . Additionally, there are efforts to develop novel formulations with Proton Pump Inhibitors (PPIs) like Revaprazan to address their poor stability and unmet needs regarding their availability for patients of all age groups .
Propiedades
Número CAS |
1346602-51-4 |
|---|---|
Nombre del producto |
Revaprazan-d3 Hydrochloride |
Fórmula molecular |
C₂₂H₂₁D₃ClFN₄ |
Peso molecular |
401.92 |
Sinónimos |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



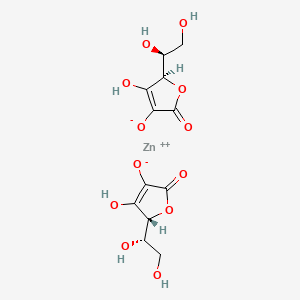
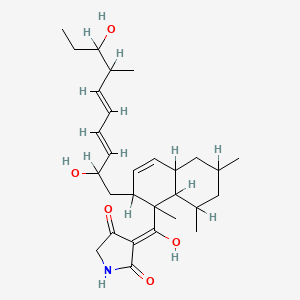
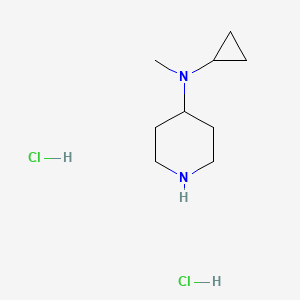
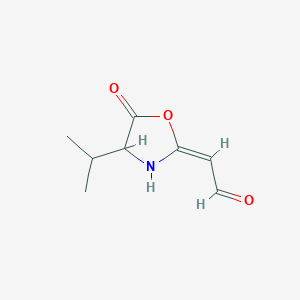
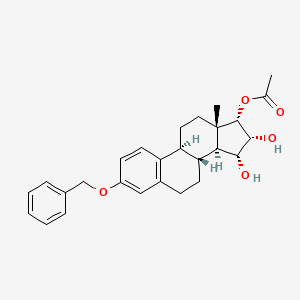
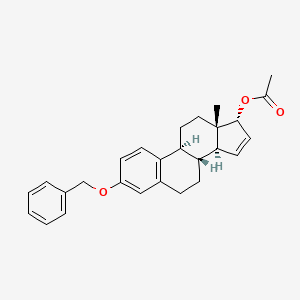
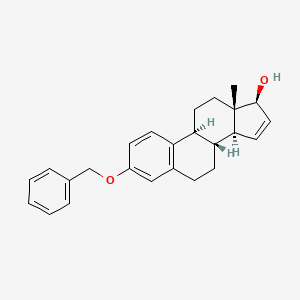
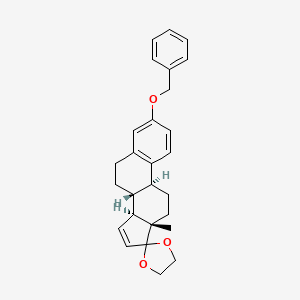
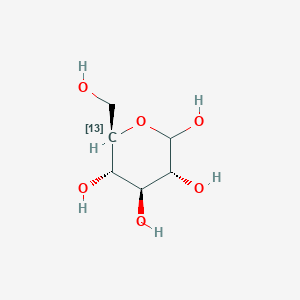
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)